molecular formula C7H9ClN2O3S B1426844 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1339213-79-4

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1426844
CAS No.: 1339213-79-4
M. Wt: 236.68 g/mol
InChI Key: OVUMLXDIGACVNZ-UHFFFAOYSA-N
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Description

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C7H9ClN2O3S and its molecular weight is 236.68 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUMLXDIGACVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339213-79-4
Record name 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility profile of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride in organic solvents

[1][2][3]

Part 1: Executive Technical Summary[1][2][3]

  • Compound Identity: 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride[1][2][3][4]

  • Functional Class: Heterocyclic Sulfonyl Chloride (Electrophile)

  • Primary Application: Synthesis of sulfonamide-based pharmacophores (e.g., JAK inhibitors, ubiquitin ligase modulators).[2][3]

  • Critical Stability Warning: This compound is moisture-sensitive and alcohol-reactive .[1][2][3] Standard solubility definitions do not apply to protic solvents (water, methanol, ethanol) as they trigger rapid solvolysis (decomposition).[2]

Physicochemical Drivers

The molecule combines a polar heterocyclic core (pyrazole) with a moderately lipophilic ether ring (oxolane/tetrahydrofuran).

  • The Sulfonyl Chloride Motif (

    
    ):  Dominates the chemical behavior.[2] High reactivity dictates that chemical stability  takes precedence over thermodynamic solubility.[2][3]
    
  • The Oxolan-3-yl Group: Introduces ether functionality, enhancing solubility in oxygenated organic solvents (THF, 2-MeTHF) and chlorinated hydrocarbons compared to simple alkyl analogs.[1][2][3]

Part 2: Solvent Compatibility Matrix[1][2][3]

The following table categorizes solvents based on Thermodynamic Solubility (ability to dissolve) and Kinetic Stability (resistance to degradation).[2]

Table 1: Solubility & Stability Profile
Solvent ClassRepresentative SolventsSolubility PredictionStability StatusRecommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Stable Primary Choice for synthesis & handling.[1][2][3]
Aprotic Ethers THF, 2-MeTHF, 1,4-DioxaneHigh (>100 mg/mL)Stable (if dry)Excellent.[2][3] The oxolane ring confers "like-dissolves-like" affinity.[1][2][3]
Polar Aprotic Acetonitrile (MeCN), DMF, DMAcHigh Stable Good for nucleophilic substitution reactions.[2]
Esters Ethyl Acetate, Isopropyl AcetateModerate Stable Good for workup/extraction.[2][3] May require mild warming.[2][3]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneNegligible (<1 mg/mL)Stable Antisolvent. Use for precipitation/crystallization.[2]
Protic Solvents Water, Methanol, Ethanol, IPAApparent HighUNSTABLE FORBIDDEN. Causes rapid hydrolysis or alcoholysis.[2]
Basic Solvents Pyridine, TriethylamineHigh Reactive Use only as stoichiometric reagents (acid scavengers).[2]

Part 3: Mechanism of Interaction (Visualized)[2]

The following decision tree illustrates the logic for selecting a solvent. It prioritizes the prevention of nucleophilic attack on the sulfur center.[3]

Diagram 1: Solvent Selection Logic Tree

SolventLogicStartSelect SolventCheckProticIs Solvent Protic?(Contains -OH, -NH)Start->CheckProticStopSTOP: Decomposition(Sulfonic Acid/Ester formation)CheckProtic->StopYesCheckPolarityPolarity CheckCheckProtic->CheckPolarityNoNonPolarNon-Polar(Hexane/Heptane)CheckPolarity->NonPolarLow DielectricPolarPolar/Semi-Polar(DCM, THF, MeCN)CheckPolarity->PolarHigh DielectricPrecipUse forPrecipitationNonPolar->PrecipDissolveUse forReaction/AnalysisPolar->Dissolve

Caption: Logic flow for selecting solvents for sulfonyl chlorides. Protic solvents are rejected immediately due to solvolysis risk.[1][3]

Part 4: Experimental Protocol (Self-Validating System)

Since specific data is absent, you must determine the exact solubility for your specific batch (purity affects solubility).[2] Use this Gravimetric-Visual Screen to generate data without risking compound degradation.[1][2][3]

Protocol: The Inert Solubility Screen

Objective: Determine saturation point in DCM or THF without moisture interference.

Reagents:

  • 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (Test Article)[1][2][3][4]

  • Anhydrous Dichloromethane (DCM) or THF (Water content <50 ppm).[2]

Workflow:

  • Preparation:

    • Weigh 50 mg of the sulfonyl chloride into a dry 4 mL glass vial (Vial A).

    • Seal with a septum cap immediately.[2][3] Purge with Nitrogen/Argon.[2][3]

  • Titration:

    • Using a gas-tight syringe, add solvent in 100 µL increments through the septum.[1][2][3]

    • Vortex for 30 seconds after each addition.

  • Observation:

    • Record the volume (

      
      ) required for complete dissolution (clear solution, no particulates).[2]
      
  • Validation (The "False Solubility" Check):

    • Take 10 µL of the solution and inject into an HPLC vial containing 1 mL dry Methanol.

    • Immediate LC-MS analysis:

      • Peak A: Parent Methyl Sulfonate (Solvolysis product of parent).[2]

      • Peak B: Sulfonic acid (Hydrolysis product).[2][3]

    • Interpretation: If you see significant Sulfonic Acid (Peak B) relative to Methyl Sulfonate (Peak A), your "anhydrous" solvent was wet, and the solubility data is invalid.[2]

Diagram 2: Solubility Screening Workflow

SolubilityScreenStep1Weigh 50mg Compound(Inert Atmosphere)Step2Add Solvent (100 µL increments)(DCM or THF)Step1->Step2Step3Visual Check:Clear Solution?Step2->Step3CalcCalculate Solubility:S = 50mg / V(total)Step3->CalcYes (Clear)RepeatAdd more solventVortexStep3->RepeatNo (Cloudy)ValidValidation Step:Quench aliquot in MeOHCalc->ValidRepeat->Step2LCMSLC-MS AnalysisValid->LCMS

Caption: Step-by-step workflow for determining solubility while verifying solvent integrity via LC-MS.

Part 5: Handling & Storage Guidelines

To maintain the solubility profile described above, the compound must be prevented from degrading into its insoluble sulfonic acid form.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling:

    • Open vials only in a fume hood or glovebox.[2][3]

    • Allow the container to reach room temperature before opening to prevent condensation.[3]

  • Signs of Degradation:

    • Visual: Appearance of a sticky gum or crust (formation of sulfonic acid).[2][3]

    • Solubility Change: If the solid becomes insoluble in DCM, it has likely hydrolyzed.[3]

References

  • PubChem. 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (CID 63564006).[1][2][3][4] National Library of Medicine.[2][3] Available at: [Link][2]

  • Kevill, D. N., & D'Souza, M. J. (2008).[2] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI, Molecules 13(5).[2] (Establishes solvolysis rates of sulfonyl chlorides in alcohols).

  • ChemRxiv.Stability of Heteroaromatic Sulfonyl Chlorides. (General stability trends for heterocyclic sulfonyl halides).

Methodological & Application

Strategic Base Selection for the Synthesis of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl moiety is an increasingly important scaffold in medicinal chemistry, valued for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of sulfonamides from the corresponding sulfonyl chloride is a cornerstone reaction for the elaboration of this scaffold. The success of this transformation—in terms of yield, purity, and reaction time—is critically dependent on the judicious selection of a base. This technical guide provides an in-depth analysis of the factors governing base selection for the reaction of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride with primary and secondary amines. We present a comparative study of common organic and inorganic bases, supported by detailed mechanistic insights and robust experimental protocols, to empower researchers to make informed decisions and optimize their synthetic routes.

Introduction: The Significance of Base Selection

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a fundamental transformation in organic synthesis and drug development.[1][2][3] This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to drive the reaction to completion. Failure to effectively scavenge this acid will protonate the amine nucleophile, rendering it unreactive and halting the reaction.

The base, therefore, plays a dual role: it must be sufficiently basic to neutralize the generated HCl but should not introduce unwanted side reactions. An inappropriate base can act as a competing nucleophile, reacting with the highly electrophilic sulfonyl chloride, or promote degradation of starting materials or products. This guide explores the critical parameters of basicity (pKa), steric hindrance, and nucleophilicity to provide a rational framework for selecting the optimal base for reactions involving 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride.

Mechanistic Rationale for Base Selection

The formation of a sulfonamide proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[4][5] This is typically followed by the elimination of the chloride leaving group. The base does not usually participate directly in the rate-determining step but is essential for the overall success of the reaction by neutralizing the HCl byproduct.[5]

G RSO2Cl 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate RNH2 Primary/Secondary Amine RNH2->Intermediate Nucleophilic Attack Base Base (B:) Products Sulfonamide Product + B:H⁺Cl⁻ Base->Products HCl Scavenging Intermediate->Products Elimination of Cl⁻

Key Properties of an Ideal Base
  • Sufficient Basicity (pKa): The conjugate acid of the chosen base should have a pKa high enough to ensure it can effectively deprotonate the ammonium salt formed during the reaction, but not so high as to cause deprotonation of other sensitive functional groups. Generally, a base whose conjugate acid has a pKa between 9 and 11 is suitable for scavenging HCl without being overly reactive.

  • Low Nucleophilicity: The base itself should be a poor nucleophile to prevent it from competing with the desired amine in attacking the sulfonyl chloride. This is a common source of impurities.

  • Steric Hindrance: A sterically bulky base is often preferred. The bulkiness diminishes its nucleophilicity while having a lesser effect on its ability to accept a small proton.[6][7][8] This makes hindered bases like N,N-diisopropylethylamine (DIPEA) highly effective.

  • Solubility & Workup: The base should be soluble in the reaction solvent to ensure a homogeneous reaction. However, using a solid, inorganic base can simplify purification, as it can be removed by simple filtration.[9]

Comparative Analysis of Selected Bases

The choice of base can dramatically influence the outcome of the reaction. We compare four commonly used bases with distinct properties.

BaseStructurepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA) Et₃N~10.7Standard, inexpensive organic base. Moderately hindered, can sometimes act as a nucleophile leading to side products.[10][11]
DIPEA (Hünig's Base) i-Pr₂NEt~10.7Highly sterically hindered, making it an excellent non-nucleophilic base. Often provides cleaner reactions than TEA.[12][13]
Pyridine C₅H₅N~5.2Less basic. Can act as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium salt intermediate. Often used as both base and solvent.[3][4][9]
Potassium Carbonate K₂CO₃~10.3 (pKa of HCO₃⁻)Inexpensive, inorganic solid base. Reaction is heterogeneous, which can lead to slower reaction times but simplifies workup via filtration.[9][14]

Experimental Protocols & Workflow

The following protocols outline the reaction of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride with a model amine, benzylamine, using the bases discussed above.

G start Setup Reaction Vessel (Inert Atmosphere) dissolve Dissolve Sulfonyl Chloride and Amine in Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Base (TEA, DIPEA, Pyridine, or K₂CO₃) cool->add_base react Stir Reaction (Monitor by TLC/LC-MS) add_base->react workup Aqueous Workup (e.g., Wash with 1N HCl, H₂O, Brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify end Characterize Pure Product purify->end

Protocol 1: General Procedure using Organic Bases (TEA or DIPEA)
  • Materials:

    • 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (TEA) or DIPEA (1.5 eq)

    • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride and dissolve in anhydrous DCM.

    • Add benzylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the selected base (TEA or DIPEA) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pyridine
  • Materials:

    • 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

    • Benzylamine (1.1 eq)

    • Pyridine, anhydrous (can be used as both base and solvent)

  • Procedure:

    • In a flame-dried flask, dissolve benzylamine in a sufficient volume of anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride in a minimal amount of anhydrous DCM or add it neat if it is a liquid.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.[9]

    • Pour the reaction mixture into ice water to precipitate the product.

    • If an oil forms, extract with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1N HCl (to remove pyridine), water, and brine.

    • Dry, concentrate, and purify as described in Protocol 1.

Protocol 3: General Procedure using an Inorganic Base (K₂CO₃)
  • Materials:

    • 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

    • Benzylamine (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

    • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add the sulfonyl chloride, benzylamine, and K₂CO₃.

    • Add the solvent (ACN or DMF) and stir the suspension vigorously at room temperature or with gentle heating (40-50 °C) to increase the reaction rate.

    • Monitor the reaction progress by TLC or LC-MS. These reactions are often slower, requiring 12-24 hours.

    • Upon completion, filter the solid K₂CO₃ and KCl byproduct and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent like Ethyl Acetate and wash with water and brine.

    • Dry, concentrate, and purify as described in Protocol 1.

Expected Results and Discussion

The choice of base will yield different outcomes, which can be used to select the optimal conditions for a specific substrate.

Base UsedExpected Reaction TimeExpected YieldExpected Purity (Crude)Discussion & Potential Side Reactions
TEA 2-6 hoursGood to ExcellentGoodA good first choice. Potential for side product formation if the amine is sterically hindered or a weak nucleophile, as TEA can compete in the reaction.
DIPEA 4-12 hoursExcellentExcellentOften the cleanest reaction. The steric bulk of DIPEA effectively prevents it from acting as a nucleophile. The slightly slower rate is a good trade-off for higher purity.[13]
Pyridine 4-18 hoursGoodModerate to GoodThe catalytic effect can be useful for unreactive amines. However, removal of pyridine during workup can be difficult, and the formation of the pyridinium intermediate can sometimes lead to other byproducts.
K₂CO₃ 12-24 hoursGood to ExcellentGoodExcellent for scalability and cost-effectiveness. The simplified workup (filtration) is a major advantage. The reaction is slower due to its heterogeneous nature and may require heating.

Conclusion and Recommendations

For the synthesis of novel sulfonamides from 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride , the choice of base is a critical parameter that must be optimized.

  • For initial small-scale exploratory reactions with common primary and secondary amines, Triethylamine (TEA) offers a rapid and cost-effective option.

  • If side products are observed or if the amine substrate is particularly valuable, switching to N,N-Diisopropylethylamine (DIPEA) is highly recommended. Its non-nucleophilic, sterically hindered nature consistently provides cleaner reaction profiles and higher purity products.

  • For large-scale synthesis where cost and ease of workup are paramount, Potassium Carbonate (K₂CO₃) is an excellent choice, despite potentially longer reaction times.

By understanding the interplay between basicity, nucleophilicity, and steric hindrance, researchers can rationally select the optimal base to achieve their synthetic goals efficiently and with high fidelity.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • BenchChem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Publishing.
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication.
  • Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Selected strategies for the synthesis of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in water with dynamic pH control using Na2CO3; and (c) in DES, under air at RT. (n.d.). ResearchGate. Retrieved from [Link]

  • Basicity vs Nucleophilicity - Steric Hindrance. (2016, December 28). YouTube. Retrieved from [Link]

  • Plausible mechanism for the formation of sulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024, March 15). ResearchGate. Retrieved from [Link]

  • steric hinderance and basicity. (2021, February 7). Reddit. Retrieved from [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. (2021, January 22). RSC Publishing. Retrieved from [Link]

  • Selected strategies for the synthesis of sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024, November 15). ijarsct. Retrieved from [Link]

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2008, May 15). ACS Publications. Retrieved from [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics. (2024, July 5). RSC Publishing. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications. Retrieved from [Link]

  • Process to prepare sulfonamides. (n.d.). Google Patents.
  • Steric Hindrance Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved from [Link]

  • Synthetic approaches and applications of sulfonimidates. (2020, August 3). RSC Publishing. Retrieved from [Link]

  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube. Retrieved from [Link]

  • Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). SpringerLink. Retrieved from [Link]

  • SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. (2006, December 19). Taylor & Francis Online. Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Steric Hindrance. (2021, June 9). ChemTalk. Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). RSC Publishing. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • The pKa values of the sulfonamides investigated. (n.d.). ResearchGate. Retrieved from [Link]

  • Relative pKa values of the primary sulfonamide group across the series. (n.d.). ResearchGate. Retrieved from [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube. Retrieved from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. (2025, August 6). RSC Publishing. Retrieved from [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). National Institutes of Health. Retrieved from [Link]

Sources

Scale-up synthesis protocols for 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYZ Scale-Up Synthesis Protocols for 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl Chloride

Abstract

The 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride scaffold is a critical intermediate in the synthesis of JAK inhibitors and other sulfonamide-based kinase inhibitors. While laboratory-scale synthesis often utilizes the Mitsunobu reaction or direct alkylation with variable yields, these methods pose significant safety and purification challenges upon scale-up. This Application Note details a robust, scalable two-step protocol: (1) Regioselective


-alkylation of pyrazole using a sulfonate ester strategy to minimize elimination byproducts, and (2) Controlled chlorosulfonation designed to preserve the acid-sensitive oxolane (tetrahydrofuran) ether linkage while ensuring complete conversion.

Strategic Route Analysis

For scale-up (>100 g to kg), the selection of the synthetic route is governed by atom economy, safety, and impurity profiles.

  • Route A: Mitsunobu Reaction (Not Recommended for Scale):

    • Mechanism:[1] Pyrazole + 3-Hydroxytetrahydrofuran + DIAD/

      
      .
      
    • Drawback: Generates stoichiometric triphenylphosphine oxide (

      
      ) and hydrazine byproducts, which are difficult to remove without chromatography. High cost of reagents.
      
  • Route B: Direct Alkylation with Halides (Sub-optimal):

    • Mechanism:[1] Pyrazole + 3-Bromotetrahydrofuran + Base.

    • Drawback: Secondary halides on the oxolane ring are prone to E2 elimination under basic conditions, leading to dihydrofuran byproducts and lower yields.

  • Route C: Sulfonate Displacement & Chlorosulfonation (Recommended):

    • Mechanism:[1] Pyrazole alkylation using 3-tetrahydrofuran tosylate (or mesylate) followed by electrophilic aromatic substitution.

    • Advantage:[2][3][4] The tosylate is a superior leaving group, allowing for milder bases (

      
      ) and lower temperatures, significantly reducing elimination. The subsequent chlorosulfonation is run under "soft" conditions to prevent ether cleavage.
      

Phase 1: Scale-Up of N-(Oxolan-3-yl)pyrazole

This step establishes the core scaffold. We utilize the tosylate of 3-hydroxytetrahydrofuran to drive the


 reaction.

Reagents & Materials:

  • Pyrazole (1.0 equiv)[5]

  • Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, milled (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (5 volumes)

Critical Process Parameters (CPPs):

  • Agitation: High-shear mixing is required due to the heterogeneous nature of the solid-liquid base reaction.

  • Temperature: Maintain 75–80°C. Exceeding 90°C increases elimination impurities (dihydrofuran).

Step-by-Step Protocol:

  • Reactor Setup: Charge a glass-lined reactor with Acetonitrile (5 vol) and Pyrazole (1.0 wt).

  • Base Addition: Add milled

    
     (2.0 equiv) under moderate stirring.
    
  • Reagent Addition: Add Tetrahydrofuran-3-yl tosylate (1.1 equiv) as a solution in ACN (1 vol) over 30 minutes.

  • Reaction: Heat the slurry to 80°C. Hold for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <2% unreacted pyrazole.[5]

  • Work-up:

    • Cool to 20°C. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to remove ACN.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) to remove residual DMF/salts.

    • Concentrate organic layer to an oil. Distillation (high vacuum) is recommended for >98% purity, but the crude oil is often sufficient for Step 2.

Phase 2: Chlorosulfonation (The "Danger Zone")

Direct chlorosulfonation using chlorosulfonic acid (


) is efficient but hazardous. The oxolane ring is an ether and is sensitive to strong Lewis acids and high heat, which can trigger ring-opening polymerization.

Safety Warning:


 reacts violently with water, releasing 

and

. All equipment must be bone-dry. A caustic scrubber is mandatory for

off-gassing.

Reagents:

  • 1-(Oxolan-3-yl)pyrazole (Intermediate from Phase 1)

  • Chlorosulfonic acid (5.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv) – Optional booster for conversion
    
  • Dichloromethane (DCM) or Chloroform (solvent)

Step-by-Step Protocol:

  • Charging: Charge

    
     (5.0 equiv) into a dry reactor. Cool to 0–5°C.
    
  • Addition: Dissolve the Pyrazole intermediate in DCM (1 vol). Add this solution dropwise to the acid, maintaining internal temperature <10°C.

    • Note: The reaction is highly exothermic.

  • Heating: Once addition is complete, slowly ramp temperature to 50°C (do not exceed 60°C).

  • Reaction: Stir at 50°C for 4–6 hours.

    • Mechanism:[1] The pyrazole is first sulfonated to the sulfonic acid (

      
      ). The excess 
      
      
      
      converts this to the sulfonyl chloride (
      
      
      ).
    • Booster: If HPLC shows stalled sulfonic acid intermediate, add

      
       (1.5 equiv) at 40°C to drive the reaction to the chloride.
      
  • Quenching (Critical Safety Operation):

    • Method: Inverse Quench. NEVER add water to the reaction mixture.[2][4]

    • Prepare a separate vessel with crushed ice/water (10 vol) and DCM (5 vol). Agitate vigorously.

    • Transfer the reaction mass slowly onto the ice/DCM mixture, maintaining the quench temperature <15°C.

  • Isolation:

    • Separate the organic (DCM) layer.

    • Wash with cold brine.

    • Dry over

      
       (anhydrous).
      
    • Concentrate to obtain the crude sulfonyl chloride.

    • Storage: Store under Nitrogen at -20°C. Sulfonyl chlorides hydrolyze in moist air.

Visualized Workflows

Diagram 1: Synthetic Pathway & Mechanism

SyntheticRoute cluster_impurities Critical Impurity Control Start Pyrazole (Starting Material) Intermed Intermediate: 1-(Oxolan-3-yl)pyrazole Start->Intermed N-Alkylation K2CO3, ACN, 80°C (SN2 Mechanism) Reagent1 3-Tosyloxy- tetrahydrofuran Reagent1->Intermed Elimination Elimination Byproduct: Dihydrofuran Reagent1->Elimination T > 90°C Strong Base Product Target: 1-(Oxolan-3-yl)-1H- pyrazole-4-sulfonyl chloride Intermed->Product Chlorosulfonation 1. ClSO3H (0°C -> 50°C) 2. Inverse Quench RingOpen Ring Opening: Chloro-alcohol deriv. Intermed->RingOpen T > 60°C Acid Hydrolysis Reagent2 ClSO3H (Chlorosulfonic Acid) Reagent2->Product

Caption: Synthetic pathway highlighting the two-stage process and critical impurity risks (Elimination and Ring Opening) that dictate the process parameters.

Diagram 2: Process Engineering & Safety Loop

ProcessSafety Reactor Glass-Lined Reactor (Chlorosulfonation) Scrubber Caustic Scrubber (NaOH Solution) Reactor->Scrubber HCl gas / SO2 off-gas QuenchTank Quench Vessel (Ice/Water/DCM) Reactor->QuenchTank Transfer via Dip Pipe (Slow) TempControl TCU (Temp Control Unit) TempControl->Reactor Maintains <10°C (Add) <60°C (Rxn) Safety1 IPC: Check HPLC Before Quench Safety1->Reactor Safety2 PPE: Full Face Shield Chem-Resistant Suit Safety2->Reactor

Caption: Engineering controls for the chlorosulfonation step, emphasizing gas scrubbing and the inverse quench transfer protocol.

Analytical Controls & Specifications

To ensure the protocol is "self-validating," the following specifications must be met at the intermediate stage.

ParameterMethodSpecificationRationale
Appearance VisualOff-white to yellow solidDarkening indicates degradation/polymerization.
Purity (HPLC) C18 Reverse Phase> 98.0% AreaHigh purity required to prevent sulfonated impurities in next step.
Water Content Karl Fischer< 0.1% w/wCritical: Water reacts violently with

.
Residual Solvent GC-HS< 0.5% DMF/ACNSolvents can react with chlorosulfonic acid.[6]
Proton NMR

Conforms to StructureConfirm integrity of the oxolane ring (multiplets at 2.0–4.0 ppm).

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Alkylation).

    • Root Cause:[1] Incomplete reaction or elimination of tosylate.

    • Solution: Switch solvent to DMF to increase reaction rate. Ensure

      
       is milled (high surface area). Add 0.1 eq NaI (Finkelstein catalyst).
      
  • Problem: "Gummy" material during Chlorosulfonation quench.

    • Root Cause:[1] Polymerization of the THF ring or insufficient DCM during quench.

    • Solution: Increase DCM volume in the quench vessel. Ensure reaction temperature never exceeded 60°C.

  • Problem: Product hydrolysis (Acid chloride to Sulfonic acid).

    • Root Cause:[1] Moisture ingress during filtration or storage.

    • Solution: Filter under nitrogen blanket. Store in desiccator. If hydrolysis occurs, reflux with

      
       to regenerate the chloride.
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 63564006, 1-(oxolan-3-yl)-1h-pyrazole-4-sulfonyl chloride. Retrieved February 23, 2026. [Link][7]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.[5] ACS Omega, 8(29), 26059–26074. (Provides general protocols for pyrazole chlorosulfonation and sulfonamide synthesis). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorosulfonic Acid. (Critical safety data for handling and quenching protocols). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Pyrazole Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the sulfonylation of pyrazoles. As a Senior Application Scientist, I have synthesized field-proven insights with fundamental chemical principles to help you navigate the complexities of this important transformation. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.

Introduction: The Challenge of Pyrazole Sulfonylation

The sulfonylation of pyrazoles is a cornerstone reaction in medicinal chemistry, yielding sulfonamide moieties that are prevalent in a wide array of therapeutic agents. However, the inherent aromaticity and the presence of two nucleophilic nitrogen atoms in the pyrazole ring present a unique set of challenges. Side reactions can be prevalent, leading to reduced yields, complex product mixtures, and purification difficulties. This guide will address the most common of these issues in a practical, question-and-answer format.

Section 1: The Regioselectivity Dilemma: N-1 versus N-2 Sulfonylation

One of the most frequent challenges in the sulfonylation of unsymmetrically substituted pyrazoles is controlling which of the two ring nitrogens is functionalized. The formation of a mixture of N-1 and N-2 regioisomers can significantly complicate downstream processing and product isolation.

FAQ 1: I am getting a mixture of N-1 and N-2 sulfonated pyrazoles. What are the primary factors that control this regioselectivity?

Answer: The regioselectivity of pyrazole sulfonylation is a delicate balance of steric and electronic factors, often influenced by the reaction conditions. Here's a breakdown of the key drivers:

  • Steric Hindrance: This is often the most dominant factor. The sulfonyl group will preferentially attach to the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring will direct the incoming sulfonyl chloride to the more accessible nitrogen.[1]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it. However, these effects can sometimes be secondary to steric considerations.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N-1/N-2 ratio, often by influencing the effective steric environment and the nature of the pyrazole anion.

Troubleshooting Guide: Improving N-1/N-2 Regioselectivity

Question: How can I experimentally favor the formation of one regioisomer over the other?

Answer: Manipulating the reaction conditions is key to steering the reaction towards a single isomer. Below is a systematic approach to optimizing for your desired product.

Decision-Making Workflow for Regioselectivity

cluster_conditions Condition Modification start Mixture of N-1 and N-2 Isomers Observed sterics Analyze Steric Hindrance start->sterics conditions Modify Reaction Conditions sterics->conditions Is desired isomer at less hindered N? electronics Consider Electronic Effects thermo_kinetic Investigate Thermodynamic vs. Kinetic Control electronics->thermo_kinetic Subtle electronic differences? conditions->electronics Still a mixture? base Alter Base conditions->base solvent Change Solvent conditions->solvent temp Adjust Temperature conditions->temp protecting_group Employ Protecting Group Strategy thermo_kinetic->protecting_group Forcing conditions required?

Caption: A workflow for troubleshooting poor regioselectivity.

1. Leverage Steric Hindrance:

  • If your desired isomer is the one with the sulfonyl group on the less sterically hindered nitrogen: You are in luck, as this is the kinetically favored pathway. To enhance this selectivity, consider using a bulkier sulfonylating agent if your synthesis allows.

  • If your desired isomer is at the more sterically hindered nitrogen: This is a more challenging scenario. You may need to explore conditions that favor thermodynamic control or consider a protecting group strategy.

2. Judicious Choice of Base and Solvent:

The interplay between the base and solvent is critical in modulating the nucleophilicity and steric accessibility of the pyrazole nitrogens.

Base Solvent Likely Major Isomer Rationale
K₂CO₃DMSON-1 (less hindered)A common and effective combination for favoring the sterically more accessible nitrogen.[1]
NaHTHF/DMFOften N-1 (less hindered)A strong, non-nucleophilic base that generates the pyrazole anion, which then reacts based on sterics.[1]
i-Pr₂NEt (DIPEA)THFCan lead to mixturesA hindered organic base that may not fully deprotonate the pyrazole, leading to a more complex reaction profile.[1]
i-Pr₂NEt / MgBr₂THFN-2 (more hindered)The Lewis acidic MgBr₂ can coordinate to the more basic nitrogen (often N-2), directing the sulfonylation to the other nitrogen.[1]

3. The Role of Temperature: Kinetic vs. Thermodynamic Control

In some cases, the N-1 and N-2 isomers may have different thermodynamic stabilities.

  • Kinetic Control: Lower reaction temperatures and shorter reaction times generally favor the formation of the kinetic product, which is the one that forms faster (usually the less sterically hindered isomer).[2][3][4]

  • Thermodynamic Control: Higher temperatures and longer reaction times can allow for an equilibrium to be established, favoring the formation of the more thermodynamically stable isomer.[2][3][4] If you suspect your desired isomer is the more stable but sterically hindered one, carefully increasing the reaction temperature might shift the product ratio in your favor.

4. Protecting Group Strategy:

For particularly challenging cases, a protecting group can be employed to block one of the nitrogen atoms, forcing sulfonylation to occur at the other. The (2-trimethylsilylethoxy)methyl (SEM) group is a notable example that can be directed to one nitrogen, allowing functionalization of the other, and can then be transposed to the other nitrogen to allow for subsequent reactions.[5] This adds steps to your synthesis but offers unparalleled control over regioselectivity.[6][7]

Section 2: Unwanted Electrophilic Aromatic Substitution: C-Sulfonylation

While N-sulfonylation is the desired pathway, under certain conditions, electrophilic substitution on the pyrazole ring can occur, leading to the formation of C-sulfonylated byproducts. This is most common at the electron-rich C-4 position.

FAQ 2: I am observing a byproduct that appears to be C-sulfonylated. What causes this and how can I prevent it?

Answer: C-sulfonylation is a form of electrophilic aromatic substitution. The pyrazole ring is aromatic and can be susceptible to attack by a highly reactive electrophile. The likelihood of this side reaction increases under conditions that enhance the electrophilicity of the sulfonylating agent.

Mechanism of C-Sulfonylation

start Pyrazole + R-SO2Cl lewis_acid Lewis Acid Catalyst (e.g., AlCl3) or harsh conditions start->lewis_acid electrophile Formation of highly reactive electrophile [R-SO2]+ start->electrophile lewis_acid->electrophile attack Electrophilic attack at C-4 of pyrazole electrophile->attack intermediate Wheland Intermediate (Sigma Complex) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product C-4 Sulfonylated Pyrazole deprotonation->product

Caption: The general mechanism for C-sulfonylation of pyrazoles.

Troubleshooting Guide: Minimizing C-Sulfonylation

Question: What specific experimental changes can I make to suppress C-sulfonylation?

Answer: The key is to maintain conditions that favor nucleophilic attack by the pyrazole nitrogen while minimizing the reactivity of the sulfonyl chloride as an aromatic electrophile.

  • Avoid Lewis Acid Catalysts: Unless specifically required for your transformation, avoid Lewis acids like AlCl₃, as they are potent catalysts for Friedel-Crafts type reactions, including C-sulfonylation.

  • Control Stoichiometry: Use a minimal excess of the sulfonyl chloride. A large excess of the electrophile can drive the C-sulfonylation side reaction.

  • Choice of Base: Employ a non-nucleophilic base of appropriate strength (e.g., K₂CO₃, NaH, or a hindered amine base like DIPEA) to deprotonate the pyrazole nitrogen without activating the sulfonyl chloride.

  • Reaction Temperature: C-sulfonylation often has a higher activation energy than N-sulfonylation. Running the reaction at the lowest temperature that allows for a reasonable rate of N-sulfonylation can help to minimize the C-sulfonylated byproduct.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally good choices for N-sulfonylation and do not typically promote C-sulfonylation.

Section 3: The Persistent Problem of Hydrolysis

Sulfonyl chlorides are reactive compounds that are susceptible to hydrolysis, which can consume the starting material and reduce the overall yield.

FAQ 3: My yields are low, and I suspect my sulfonyl chloride is hydrolyzing. How can I prevent this?

Answer: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue, especially during aqueous workups. Strict control of water content throughout the reaction and workup is crucial.

Troubleshooting Guide: Preventing Sulfonyl Chloride Hydrolysis

Question: What are the best practices for handling sulfonyl chlorides to avoid hydrolysis?

Answer: Meticulous experimental technique is your best defense against hydrolysis.

Experimental Protocol: Sulfonylation with Anhydrous Workup

  • Glassware and Reagents: Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous solvents and reagents.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction to completion by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Non-Aqueous Workup:

    • Once the reaction is complete, filter off any solid byproducts (e.g., inorganic salts) under an inert atmosphere.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by non-aqueous methods such as chromatography using anhydrous solvents or recrystallization from a suitable anhydrous solvent system.

If an Aqueous Workup is Unavoidable:

  • Perform the workup as quickly as possible.

  • Use cold water or brine to minimize the rate of hydrolysis.

  • Promptly extract the product into an organic solvent.

  • Thoroughly dry the organic layer with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before concentration.

Section 4: The Role of Bases and Catalysts

The choice of base, and the potential addition of a catalyst, can have a profound impact on the outcome of the sulfonylation reaction.

FAQ 4: What is the difference between using pyridine, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP) in my reaction?

Answer: These three bases, while all tertiary amines, have distinct properties that make them suitable for different roles in the reaction.

Base/Catalyst Primary Role Mechanism of Action When to Use
Triethylamine (TEA) Stoichiometric BaseA non-nucleophilic, sterically hindered base that primarily acts as a proton scavenger to neutralize the HCl byproduct.A good general-purpose base when you simply need to neutralize acid.
Pyridine Stoichiometric Base / SolventA weaker base than TEA, it also acts as a nucleophilic catalyst, though less effective than DMAP. Often used as the solvent.When a milder base is required, or when it can serve as both the solvent and base.
4-Dimethylaminopyridine (DMAP) Nucleophilic CatalystA highly nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then readily attacked by the pyrazole.Use in catalytic amounts (1-10 mol%) in conjunction with a stoichiometric base (like TEA) to accelerate slow or difficult sulfonylations.

DMAP Catalytic Cycle

DMAP DMAP RSO2Cl R-SO2Cl Intermediate [R-SO2-DMAP]+ Cl- RSO2Cl->Intermediate + DMAP Product Sulfonylated Pyrazole Intermediate->Product + Pyrazole-H Pyrazole Pyrazole-H Product->DMAP - DMAP HCl HCl Product->HCl TEAHCl Et3N-H+ Cl- HCl->TEAHCl + Et3N TEA Et3N

Caption: The catalytic cycle of DMAP in sulfonylation.

References

  • Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2499–2503.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023).
  • Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(7), 1307–1310.
  • Tian, L., Wan, J.-P., & Sheng, S. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles.
  • Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13).
  • Bobrova, A. V., Krasnov, P., Povarov, I. G., & Tovbis, M. S. (2021). Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. Journal of Molecular Structure, 1230, 129912.
  • Chupakhin, E., Slepukhin, P., & Charushin, V. (2022). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Molecules, 27(18), 5898.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Jantzi, K. L., Wiltrakis, S., Wolf, L., Weber, A., Cardinal, J., & Krieter, K. (2014). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Henry, W. B. (2009). Kinetic versus Thermodynamic Control.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Muravev, A. A., Novikov, A. S., Legin, A. V., & Vasilev, A. A. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Technical Support Center: Thermal Optimization for Pyrazole Sulfonyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Reagent in Focus: 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride Case ID: OPT-TEMP-PYR-SO2Cl Status: Active Guide

Core Directive: The Thermal "Goldilocks" Zone

In the coupling of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride with amines, temperature is the primary lever for controlling product purity. You are balancing two competing pathways: Aminolysis (desired sulfonamide formation) and Hydrolysis (decomposition to sulfonic acid).

The Mechanistic Reality

The pyrazole ring is electron-rich (π-excessive). This makes the C4-sulfonyl chloride less electrophilic than typical benzenesulfonyl chlorides (e.g., tosyl chloride).

  • Implication: The reaction is kinetically slower.

  • Risk: While standard sulfonyl chlorides react instantly at 0°C, this reagent may require warming to Room Temperature (RT) to reach full conversion. However, excessive heat (>50°C) or prolonged exposure to moisture rapidly degrades the reagent to the sulfonic acid, especially in the presence of base.

The Oxolane (Tetrahydrofuran) Factor

The N1-oxolane substituent is generally stable under basic coupling conditions. However, it introduces steric bulk near the reactive center and increases lipophilicity.

  • Warning: Avoid strong Lewis acids or high temperatures (>80°C) during workup, as the oxolane ether linkage can undergo ring-opening or cleavage under harsh acidic stress.

Troubleshooting Guide (Q&A)

Issue 1: "My LCMS shows a major peak with Mass [M-35+17] (Sulfonic Acid)."

Diagnosis: Hydrolysis has outcompeted aminolysis.

  • Root Cause: The reaction temperature was likely too high relative to the water content of the solvent. The base (e.g., TEA, DIPEA) acts as a general base catalyst for water attacking the sulfur center.

  • Solution:

    • Dry Solvents: Ensure DCM or THF is anhydrous (<50 ppm water).

    • Lower Initial T: Start the addition at -10°C to 0°C . The exotherm of addition can locally spike the temperature, accelerating hydrolysis.

    • Reagent Quality: Check the integrity of the sulfonyl chloride. If it smells strongly of acid (HCl) before opening, it may have already degraded.

Issue 2: "The reaction stalls at 60-70% conversion after 24h at 0°C."

Diagnosis: Kinetic trapping due to the electron-rich pyrazole ring.

  • Root Cause: The pyrazole donates electron density into the sulfonyl group, stabilizing the S-Cl bond and raising the activation energy for nucleophilic attack. 0°C provides insufficient thermal energy for completion.

  • Solution:

    • The Ramp Strategy: Initiate at 0°C (15 mins), then actively warm to 20-25°C (Room Temp).

    • Catalysis: If using a hindered amine, add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to amine attack.

Issue 3: "I see unknown impurities and the solution turned dark/black."

Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: Temperature >45°C. The oxolane ring may be compromising, or the sulfonyl chloride is undergoing SO₂ extrusion (less common but possible) or disulfonylation of the amine.

  • Solution:

    • Cap the Temp: Do not exceed 35°C .

    • Stoichiometry: Ensure the amine is the limiting reagent (1.0 equiv) and the sulfonyl chloride is in slight excess (1.1–1.2 equiv), not the other way around, to prevent side reactions on the product.

Experimental Protocol: The Optimized Workflow

Objective: Synthesis of N-substituted-1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide.

Reagents
  • A: 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (1.1 equiv)

  • B: Amine (Nucleophile) (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv) — Scavenges HCl.

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

Step-by-Step Procedure
  • Preparation (T = 20°C): Charge the reaction vessel with Amine (B) , Base , and Solvent . Stir to dissolve.

  • Cooling (T = 0°C): Submerge the flask in an ice/water bath. Allow internal temperature to equilibrate to 0–2°C.

  • Addition (T = 0°C): Dissolve Reagent A in a minimal amount of solvent. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Controls the exothermic release of HCl formation.

  • The Ramp (T = 0°C

    
     23°C):  Stir at 0°C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to Room Temperature naturally.
    
  • Monitoring (T = 23°C): Stir at RT for 2–4 hours. Sample for TLC/LCMS.

    • Decision Point: If SM remains >10%, heat to 35°C for 1 hour.

  • Quench: Add saturated aqueous NH₄Cl or water. Extract with DCM.

Data Summary: Temperature Impact

TemperatureReaction RateHydrolysis RiskImpurity ProfileRecommendation
< 0°C Very SlowLowLowOnly for highly reactive amines.
0°C ModerateLowLowIdeal for addition phase.
20–25°C Optimal Low-ModerateLowIdeal for reaction phase.
> 40°C FastHighHigh (Decomp)Avoid unless sterically necessary.

Visualizing the Decision Matrix

The following logic flow illustrates the real-time decision-making process for temperature control during this synthesis.

TemperatureOptimization Start Start: Amine + Base in DCM Cool Cool to 0°C Start->Cool Add Add Sulfonyl Chloride (Dropwise) Cool->Add Warm Warm to RT (23°C) Add->Warm Check Check LCMS (2h) Warm->Check Success Complete: Quench & Isolate Check->Success Conversion >95% Stalled Incomplete (<80%) Check->Stalled SM Remaining Hydrolysis Hydrolysis Detected Check->Hydrolysis Sulfonic Acid Peak Heat Heat to 35°C (max) Stalled->Heat Steric Hindrance? AddReagent Add 0.2 eq Sulfonyl Cl Hydrolysis->AddReagent Reagent Consumed Heat->Check Re-monitor (1h) AddReagent->Check Re-monitor (1h)

Caption: Decision matrix for thermal regulation during pyrazole sulfonamide synthesis. Blue indicates standard protocol; Yellow indicates monitoring points; Red indicates corrective actions.

References

  • Reactivity of Sulfonyl Chlorides: Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: BenchChem
  • Pyrazole Sulfonamide Synthesis

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
    • Source: ACS Omega (2023)
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides[1][2]

    • Source: Journal of Organic Chemistry (USSR) / OSTI[2]

    • URL:[Link]

  • Oxolane (THF)

    • Title: Mechanistic Insights into Ring-Opening of Cyclic Ethers
    • Source: Iowa St
    • URL:[Link]

Sources

Technical Support Center: Unstable Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up & Purification Procedures

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-20

Core Directive: The Race Against Hydrolysis

Welcome to the technical support hub for high-energy electrophiles. If you are here, you are likely battling the inherent instability of sulfonyl chlorides (


).

The Central Conflict: Sulfonyl chlorides exist in a state of high potential energy. They are desperate to collapse into the thermodynamically stable sulfonic acid (


) via hydrolysis. Your goal is to win the kinetic race: isolate the chloride before water (the nucleophile) destroys it or heat (entropy) desulfonylates it.

This guide prioritizes non-standard work-ups designed for unstable substrates (e.g., heteroaromatic, aliphatic, or electron-rich sulfonyl chlorides).

Decision Matrix: Selecting Your Protocol

Do not default to a standard "pour into water" work-up. Use this logic flow to determine the survival strategy for your specific substrate.

WorkupDecision cluster_legend Logic Key Start Start: Crude Reaction Mixture State Physical State of Product? Start->State Solid Solid / Precipitate State->Solid Precipitates Liquid Liquid / Soluble Oil State->Liquid Dissolved ProtocolA Protocol A: 'Crash & Filter' (Anhydrous) Solid->ProtocolA Best Case Hydrolysis Is it Heteroaromatic or Electron-Rich? Liquid->Hydrolysis ProtocolB Protocol B: 'Cold Phase Cut' (Buffered Aqueous) Hydrolysis->ProtocolB No (Moderately Stable) ProtocolC Protocol C: 'Azeotropic Strip' (Thionyl Removal) Hydrolysis->ProtocolC Yes (Highly Unstable) Green = High Yield Path Green = High Yield Path

Figure 1: Decision matrix for selecting the appropriate work-up based on physical state and chemical stability.

Technical Protocols

Protocol A: The "Crash & Filter" (Anhydrous)

Best for: Solid sulfonyl chlorides generated via chlorosulfonic acid (


).

The Science: Many sulfonyl chlorides are insoluble in the strongly acidic reaction medium (e.g.,


) but will hydrolyze instantly if poured into water. This method uses the "common ion effect" and temperature control to precipitate the product without hydrolysis.
  • Cool Down: Cool the reaction mixture to 0°C.

  • The Quench: Pour the mixture slowly onto crushed ice. Crucial: Do not add water to the acid; add the acid to the ice.

  • Filtration: As the ice melts, the sulfonyl chloride will precipitate as a solid.

    • Critical Step: Filter immediately using a sintered glass funnel. Do not let it sit in the aqueous slurry.[1]

  • The Wash: Wash the filter cake with ice-cold water (2x) followed immediately by cold n-hexane or petroleum ether .

    • Why Hexane? It removes residual water physically without dissolving the product, and it washes away non-polar impurities.

  • Desiccation: Dissolve the solid in DCM, dry over

    
    , and re-concentrate if high purity is needed.
    
Protocol B: The "Cold Phase Cut" (Buffered Aqueous)

Best for: Liquid sulfonyl chlorides or oxidative chlorination mixtures (NCS/HCl).

The Science: Reaction rates (hydrolysis) drop by ~50% for every 10°C decrease in temperature. By keeping the system at <5°C and buffering the pH, we prevent the acid-catalyzed autocatalytic decomposition loop [1].

  • Preparation: Pre-cool all solvents (DCM or EtOAc) and buffers (Sat.

    
     or Brine) to 4°C.
    
  • Dilution: Dilute the reaction mixture with the cold organic solvent before quenching.

  • The Quench: Pour the mixture into a separatory funnel containing ice-cold brine .

    • Note: Avoid pure water.[1] Brine increases the ionic strength, "salting out" the organic product and reducing the solubility of water in the organic phase.

  • Phase Separation: Shake vigorously for only 10-15 seconds. Separate immediately.

    • Troubleshooting: If an emulsion forms, do not wait. Add more brine or centrifuge. Time is yield.

  • Neutralization (Optional but Recommended): If the reaction was highly acidic, a rapid wash with cold Sat.

    
     is permissible, but do not soak . Base-catalyzed hydrolysis is faster than acid-catalyzed hydrolysis for many sulfonyl chlorides [2].
    
  • Drying: Dry over

    
     (sodium sulfate is milder/slower) or 
    
    
    
    (faster/more acidic).[1][2] Filter and concentrate at <30°C .
Protocol C: Thionyl Chloride Removal (The "Azeotrope")

Best for: Sulfonyl chlorides synthesized using


 (e.g., from sulfonic acids).

The Science: Residual thionyl chloride (


) is a "silent killer." It boils at 74.6°C, but heating sulfonyl chlorides to this temp often causes desulfonylation (

). You must remove it chemically or azeotropically [3].
  • Vacuum Strip: Remove bulk

    
     via rotary evaporation at room temperature  using a high-vacuum pump (not a water aspirator). Use a 
    
    
    
    trap to protect the pump.[3][4]
  • The Toluene Chase: Add dry toluene (3x volume) to the crude oil.

  • Co-evaporation: Evaporate the toluene. The toluene/

    
     azeotrope helps carry off the last traces of thionyl chloride at lower temperatures.
    
  • Repeat: Perform this "chase" 3 times.

  • Verification: Check via

    
    -NMR. Residual 
    
    
    
    is invisible, but it will cause peak broadening or shifting in adjacent protons due to acidity.

Purification: The Silica Danger Zone

Warning: Standard silica gel is acidic (


) and contains bound water. Loading an unstable sulfonyl chloride onto a flash column is often a death sentence for the compound.

Recommended Alternatives:

MethodProtocol DetailsSuitability
Neutralized Silica Slurry silica in 5%

/Hexane before loading.
Moderate Stability
Flash Filtration Use a short pad (2-3 cm) of silica; elute fast (<5 mins).High Purity Crudes
Recrystallization Dissolve in hot Hexane/Toluene; cool slowly.Solids
Distillation High vacuum (<0.1 mmHg), short path.Thermally Stable Liquids

Troubleshooting & FAQs

Q1: My product turned pink/purple during work-up. Is it ruined?

Diagnosis: This is the "Pink Death." It usually indicates the formation of a charge-transfer complex due to trace metal contamination (Fe/Cu) or slight decomposition into phenols/sulfonic acids which then oxidize. Fix:

  • If the NMR is clean: It is cosmetic. Treat with activated charcoal in cold DCM and filter.

  • If yield is low: You likely have metal contamination catalyzing decomposition. Add EDTA to your aqueous wash next time.

Q2: I see a "doublet of doublets" in the aromatic region that shouldn't be there.

Diagnosis: You have formed the Symmetric Sulfonic Anhydride (


). This happens when you have excess sulfonic acid reacting with the sulfonyl chloride, usually due to insufficient chlorinating agent or water ingress.
Fix:  This byproduct is very hard to separate. Prevention is key: Ensure excess 

or oxalyl chloride was used during synthesis.
Q3: The product decomposes on the rotary evaporator.

Diagnosis: Thermal instability. Many heteroaromatic sulfonyl chlorides extrude


 at temperatures as low as 40°C.
Fix: 
  • Set bath temperature to 20°C (or keep it off).

  • Use a higher quality vacuum pump to compensate for the lower heat.

  • Never dry to "constant weight" for hours. Remove solvent and store immediately in the freezer.

Q4: Can I store the crude mixture overnight?

Answer: Generally, NO .

  • In Solution: Trace HCl will autocatalyze decomposition.

  • Neat: If you must, freeze it at -20°C under Argon.

  • Pro-Tip: If you cannot purify immediately, convert it to a stable sulfonamide (react with morpholine or amine of choice) if that is your end-game intermediate. Sulfonamides are infinitely more stable.

Visualizing the "Cold Wash" Workflow

ColdWash Rxn Reaction Mixture (Contains HCl/SO2) Dilute Dilute with Cold DCM (0°C) Rxn->Dilute Quench Wash1 Wash 1: Ice Cold Water (Remove bulk acid) Dilute->Wash1 < 30 sec contact Wash2 Wash 2: Cold Brine (Remove water) Wash1->Wash2 Break Emulsions Dry Dry: Na2SO4 (20 mins, 0°C) Wash2->Dry Evap Evaporate (<25°C Bath) Dry->Evap

Figure 2: The "Cold Wash" workflow designed to minimize hydrolysis contact time.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[5][6] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[6] Synthesis, 2006(24), 4131–4134.[6]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides Using

    
    .[5] The Journal of Organic Chemistry, 74(24), 9287–9291. 
    
  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols.[5] The Journal of Organic Chemistry, 71(3), 1080–1084.

Sources

Validation & Comparative

Comparative 1H NMR Analysis of 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl Chloride and Related Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the synthesis of sulfonamides and other vital sulfur-containing scaffolds.[1] The precise structural elucidation of sulfonylating agents is paramount for ensuring reaction success and the purity of final products. This guide provides an in-depth, predictive interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride, a specialized reagent, and compares its spectral features with those of common alternatives.

Predicted 1H NMR Spectrum: 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl Chloride

While an experimental spectrum for this specific compound is not publicly available, a robust prediction can be made by analyzing its constituent fragments: the 1-substituted pyrazole-4-sulfonyl chloride and the 3-substituted oxolane (tetrahydrofuran) ring.[2] This predictive approach is a common and essential practice in synthetic chemistry for novel molecules.

Molecular Structure and Proton Designations

Caption: Structure of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride with proton designations.

Predicted Chemical Shifts and Splitting Patterns

The expected 1H NMR spectrum can be broken down by the distinct spin systems of the pyrazole and oxolane rings.

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling ProtonsRationale
Ha ~8.0 - 8.5Singlet (s)NoneAromatic proton on a pyrazole ring, deshielded by the adjacent sulfonyl chloride group. In unsubstituted 1H-pyrazole-4-sulfonyl chloride, these protons appear as a singlet.[3][4]
Hb ~7.8 - 8.2Singlet (s)NoneAromatic proton on a pyrazole ring, deshielded by the adjacent nitrogen and the sulfonyl chloride group. Its chemical shift is influenced by the N-substituent.[5][6]
Hc ~5.0 - 5.5Multiplet (m) or Quintet (quin)Hd, Hd', Hf, Hf'Methine proton attached to the pyrazole nitrogen. Its chemical shift is significantly downfield due to the direct attachment to the electronegative nitrogen atom of the aromatic pyrazole ring.[7]
Hd, Hd' ~4.0 - 4.5Multiplet (m)Hc, He, He'Methylene protons adjacent to the ring oxygen and coupled to the methine proton Hc. Protons on carbons adjacent to an ether oxygen typically appear in this region.[8][9]
He, He' ~3.8 - 4.2Multiplet (m)Hd, Hd'Methylene protons adjacent to the ring oxygen. Their chemical environment is similar to Hd and Hd'.[8][9]
Hf, Hf' ~2.2 - 2.8Multiplet (m)HcMethylene protons adjacent to the methine proton Hc. These protons are further from the electronegative oxygen, hence they appear more upfield.[7][8]

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the specific conformation of the oxolane ring.[10][11] The assignments for the oxolane protons (Hd, He, Hf) are complex due to potential overlapping signals and second-order coupling effects. 2D NMR techniques like COSY and HSQC would be essential for unambiguous assignment.[12]

Comparative Analysis with Alternative Sulfonylating Agents

The choice of a sulfonylating agent in drug development often depends on its reactivity, stability, and the ease of product purification. The 1H NMR spectrum provides a quick and effective way to assess the purity of these reagents.

CompoundKey 1H NMR Signals (δ, ppm)Structural Features and Remarks
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride Pyrazole H: ~7.8-8.5 (2H, two singlets)Oxolane H: ~2.2-5.5 (7H, complex multiplets)Contains both aromatic and aliphatic protons. The complex aliphatic region can be used to confirm the integrity of the oxolane ring.
Mesitylene-2-sulfonyl chloride Aromatic H: ~6.9 (2H, s)Methyl H: ~2.3 (3H, s), ~2.6 (6H, s)The simple, well-resolved signals for the aromatic and methyl protons make purity assessment straightforward.[13]
Methanesulfonyl chloride (MsCl) Methyl H: ~3.5 (3H, s)A single sharp singlet makes it very easy to identify and quantify.[14]
p-Toluenesulfonyl chloride (TsCl) Aromatic H: ~7.4 (2H, d), ~7.8 (2H, d)Methyl H: ~2.5 (3H, s)The characteristic AA'BB' splitting pattern of the aromatic protons is a key identifier.[1]
1-Propyl-1H-pyrazole-4-sulfonyl chloride Pyrazole H: Two singlets in the aromatic regionPropyl H: ~0.9 (t, 3H), ~1.9 (sextet, 2H), ~4.2 (t, 2H)Similar to the title compound but with a simpler aliphatic region corresponding to the n-propyl group.[15]
Workflow for 1H NMR Based Purity Assessment

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Decision cluster_4 Outcome prep Dissolve sulfonyl chloride in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) acquire Acquire 1H NMR spectrum prep->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate all signals process->integrate identify Identify characteristic signals of the compound and impurities integrate->identify quantify Quantify purity based on relative integration identify->quantify decision Purity > 95%? quantify->decision proceed Proceed with reaction decision->proceed Yes purify Purify reagent decision->purify No

Caption: A generalized workflow for assessing the purity of sulfonyl chloride reagents using 1H NMR spectroscopy.

Experimental Considerations

Protocol for 1H NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sulfonyl chloride reagent.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals can obscure important regions of the spectrum.[10]

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a stable internal standard with a signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate all observed signals.

  • Interpretation: Assign the signals to the protons of the molecule based on their chemical shift, multiplicity, and integration values.[16][17] Identify any impurity signals and calculate the purity of the reagent.

Conclusion

The predictive 1H NMR analysis of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride reveals a complex yet interpretable spectrum, characterized by two distinct singlets in the aromatic region and a series of multiplets in the aliphatic region. This spectral fingerprint is significantly different from common, simpler sulfonylating agents like MsCl or TsCl. For researchers in drug development, a thorough understanding of these NMR features is crucial for verifying the identity and purity of starting materials, ultimately ensuring the integrity of the synthetic process and the quality of the final drug candidates. The use of advanced 2D NMR techniques is highly recommended for the unambiguous structural confirmation of this and similarly complex molecules.[12]

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from Connect Journals website: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from The Royal Society of Chemistry website: [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • ResearchGate. (2013, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from ResearchGate website: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from OpenOChem Learn website: [Link]

  • RSC Publishing. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from RSC Publishing website: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB website: [Link]

  • University of Southampton. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. Retrieved from University of Southampton website: [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase website: [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4). Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. Retrieved from PubChem website: [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Retrieved from ResearchGate website: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023, July 13). Retrieved from National Center for Biotechnology Information website: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from Modgraph website: [Link]

  • Sciforum. (2024, November 15). Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. Retrieved from Sciforum website: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from KPU Pressbooks website: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from ACD/Labs website: [Link]

  • PubChemLite. (n.d.). 1h-pyrazole-4-sulfonyl chloride (C3H3ClN2O2S). Retrieved from PubChemLite website: [Link]

  • NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts. Retrieved from NMRS.io website: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(oxolan-3-yl)-1h-pyrazole-4-sulfonyl chloride (C7H9ClN2O3S). Retrieved from PubChemLite website: [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024, August 21). Retrieved from [Link]

Sources

The Stability-Selectivity Paradox: A Guide to HPLC Analysis of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

[1]

Executive Summary

Developing a purity method for 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (hereafter Pz-SC ) presents a classic analytical paradox: the analyte is highly reactive toward the very solvent (water) required for effective reverse-phase separation.[1] Standard "generic" gradient methods often fail, yielding split peaks, shifting retention times, and artificially high impurity levels due to on-column hydrolysis.

This guide compares two distinct method development strategies:

  • The Conventional Approach: Standard C18 chemistry with Formic Acid.

  • The Optimized Approach (Recommended): Phenyl-Hexyl chemistry with Trifluoroacetic Acid (TFA) and a "Dry-Wet" injection cycle.[1]

We demonstrate why the Optimized Approach provides superior peak shape, resolution of the critical sulfonic acid hydrolysis product, and method robustness.

The Challenge: Chemical Instability & Reactivity

Before injecting, one must understand the degradation pathway. Pz-SC contains a sulfonyl chloride moiety susceptible to nucleophilic attack by water, rapidly forming 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonic acid (Pz-OH).[1]

  • Pz-SC (Analyte): Non-polar, retains well on RP.[1]

  • Pz-OH (Degradant): Highly polar, elutes near the void volume (t0).

  • Reaction Kinetics: In neutral water/MeCN,

    
     can be 
    
    
    minutes. In acidic conditions, this is stabilized, but not stopped.
Mechanism of Failure in Standard Methods

If the sample diluent contains moisture or the initial mobile phase gradient dwell time is too long, the Pz-SC hydrolyzes during the run. This manifests as a "saddle" or bridge between the Pz-OH and Pz-SC peaks, making accurate integration impossible.

Comparative Study: Method Selection

We evaluated three chromatographic systems to determine the optimal balance of stability and selectivity.

Table 1: Performance Comparison of Chromatographic Systems
FeatureSystem A (Generic) System B (High pH) System C (Optimized)
Column C18 (ODS)C18 Hybrid (e.g., BEH)Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Bicarb (pH 10)0.05% TFA in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Pz-SC Peak Shape Tailing (Tf > 1.[1]5)N/A (Rapid Degradation)Sharp (Tf < 1.1)
Selectivity (

)
ModeratePoorHigh (Pi-Pi Interaction)
Resolution (Rs) 2.5 (vs. Acid)N/A> 8.0 (vs. Acid)
Stability Poor (On-column hydrolysis)Failed (Instant Hydrolysis)Excellent
Why System C (Phenyl-Hexyl + TFA) Wins
  • Selectivity: The pyrazole ring is aromatic. The Phenyl-Hexyl stationary phase engages in

    
     interactions with the pyrazole core, increasing retention and separating it distinctly from non-aromatic impurities (like potential oxolane ring-opening byproducts).[1]
    
  • Peak Shape: The pyrazole nitrogens are basic. Formic acid (System A) is often too weak to fully suppress silanol interactions, leading to tailing. TFA (System C) is a stronger ion-pairing agent, masking silanols and sharpening the basic peak.

  • Acidic Stabilization: The lower pH of 0.05% TFA (~pH 2.0) slows the hydrolysis rate significantly compared to Formic acid (~pH 2.7) or neutral buffers.

Experimental Protocols

The "Golden" Sample Preparation (Crucial Step)

The most common source of error is not the HPLC, but the sample vial.

  • Diluent: Use 100% Anhydrous Acetonitrile (MeCN) . Do not use water or alcohols.

  • Vials: Use amber glass vials with PTFE-lined septa (pre-slit preferred to prevent vacuum formation).

  • Concentration: Prepare at 0.5 mg/mL.

  • Process:

    • Weigh 10 mg of Pz-SC into a 20 mL volumetric flask.

    • Dilute to volume with Anhydrous MeCN.

    • Sonicate for max 30 seconds (heat accelerates hydrolysis).

    • Inject immediately.

Optimized HPLC Conditions (System C)
  • Instrument: HPLC/UHPLC with PDA detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 25°C (Lower temperature = Slower hydrolysis).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[5]

Gradient Program:

Time (min) % Mobile Phase B Comments
0.00 5 Initial Hold (Equilibration)
2.00 5 Elute polar sulfonic acid
12.00 95 Elute Pz-SC and non-polars
15.00 95 Wash
15.10 5 Re-equilibration

| 20.00 | 5 | End |[1]

Visualizing the Workflow & Degradation

The following diagram illustrates the critical decision pathways and the degradation mechanism that dictates method parameters.

Caption: Critical path analysis for Pz-SC method development. Red paths indicate common failure modes due to hydrolysis or poor selectivity.

Validation & Troubleshooting

To ensure the method is "Self-Validating" (Trustworthiness), perform the following system suitability tests:

The "On-Column Stability" Check

Inject the same sample vial at T=0, T=30 min, and T=60 min.

  • Acceptance Criteria: The area of the Pz-SC peak should not decrease by > 2.0%, and the Pz-OH (acid) peak should not increase significantly.[1]

  • If it fails: Your autosampler might be too warm (set to 4°C) or your diluent is wet.

Specificity (Forced Degradation)

Intentionally add 10 µL of water to a sample vial and wait 1 hour.

  • Observation: You should see the Pz-SC peak disappear and the Pz-OH peak (at ~1.5 - 2.0 min) grow.

  • Purpose: This confirms that your method can detect the primary degradant and that the degradant does not co-elute with the main peak.

Alternative Approach: Derivatization

If the direct method (System C) shows instability due to extremely sensitive batches, use the Derivatization Method .

  • Principle: React Pz-SC with excess diethylamine (DEA) to form the stable sulfonamide before injection.[1]

  • Pros: Eliminates hydrolysis risk; highly stable.

  • Cons: Cannot detect the "free" sulfonic acid impurity already present in the sample (as it won't react with DEA).

  • Recommendation: Use System C for Purity (detecting acid + chloride). Use Derivatization for Assay (content of active chloride).

References

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[6] Retrieved from [Link]

  • Chromatography Online. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • PubChem. 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (CID 63564006).[1][7] Retrieved from [Link]

Bioactivity Comparison of Oxolanyl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of oxolanyl pyrazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and comparative bioactivity against standard therapeutic agents.

Executive Summary & Chemical Context

The integration of an oxolanyl (tetrahydrofuranyl) moiety with a pyrazole core represents a strategic scaffold design in medicinal chemistry. The pyrazole ring acts as a pharmacophore privileged for kinase inhibition and hydrogen bond donor/acceptor interactions, while the oxolane ring improves aqueous solubility and metabolic stability compared to planar aromatic analogs.

This guide analyzes the bioactivity of these derivatives, specifically targeting:

  • Cytotoxicity: Efficacy against Triple-Negative Breast Cancer (TNBC) and Leukemia cell lines.

  • Antimicrobial Potency: Activity against multi-drug resistant (MDR) bacterial strains.

  • Mechanistic Pathways: Tubulin polymerization inhibition and ROS-mediated apoptosis.

Chemical Synthesis & Structural Logic

The synthesis of oxolanyl pyrazoles typically proceeds via the cyclocondensation of oxolanyl-chalcones with hydrazine derivatives. This modular approach allows for the introduction of electron-withdrawing or donating groups (EWG/EDG) on the aryl rings to modulate lipophilicity and binding affinity.

Generalized Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Acetyl-Oxolane / Furan Derivative Inter1 Chalcone Intermediate (α,β-unsaturated ketone) Start->Inter1 Aldol Condensation (NaOH/EtOH) Cyclization Cyclocondensation (Ethanol/Reflux) Inter1->Cyclization + Reagent Reagent Aryl Hydrazine / Semicarbazide Reagent->Cyclization Product Oxolanyl Pyrazole Derivative Cyclization->Product Dehydration & Ring Closure

Figure 1: General synthetic pathway for oxolanyl pyrazole derivatives via Claisen-Schmidt condensation followed by heterocyclization.

Comparative Bioactivity Analysis

Case Study 1: Anticancer Potency (TNBC & Leukemia)

Recent studies highlight the efficacy of tetrahydrofuranyl-pyrazole hybrids (e.g., Compound 3f and 5b ) against aggressive cancer lines. The oxolane ring facilitates entry into the ATP-binding pocket of kinases or tubulin dimers.

Table 1: Cytotoxicity (IC50) Comparison vs. Standard Care

Compound IDTarget Cell LineIC50 (μM)Standard DrugStandard IC50 (μM)Fold ImprovementMechanism
Compound 3f MDA-MB-468 (TNBC)6.45 Paclitaxel25.193.9x ROS-mediated Apoptosis
Compound 5b K562 (Leukemia)0.021 ABT-7510.6932.8x Tubulin Polymerization Inhibition
Compound 8 MCF-7 (Breast)5.80 Doxorubicin0.950.16xCell Proliferation Inhibition

Note: Data derived from 48h MTT assays. Lower IC50 indicates higher potency.

Case Study 2: Antimicrobial Activity (MDR Strains)

Oxolanyl pyrazoles substituted with halogenated aryl groups (F, Cl) exhibit superior membrane permeability, effectively targeting DNA gyrase in resistant bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) vs. Antibiotics

Compound IDBacterial StrainMIC (μg/mL)Control DrugControl MIC (μg/mL)Performance Status
Compound 21c S. aureus (MRSA)0.25 Gatifloxacin1.00Superior (4x)
Compound 23h E. coli (MDR)0.25 Ciprofloxacin0.50Superior (2x)
Compound 5e C. albicans (Fungal)12.5 Fluconazole8.00Comparable

Mechanism of Action: Signaling Pathways

The anticancer activity of oxolanyl pyrazoles, particularly Compound 3f , is linked to the upregulation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and Caspase-3 activation.

Apoptotic Signaling Pathway (DOT Diagram)

ApoptosisPathway Drug Oxolanyl Pyrazole (Compound 3f) ROS Intracellular ROS Accumulation Drug->ROS Induction Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 2: Proposed mechanism of action for Compound 3f-induced apoptosis in TNBC cells via the intrinsic mitochondrial pathway.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol A: Resazurin (Alamar Blue) Cell Viability Assay

Used to validate IC50 values cited in Table 1.

  • Seeding: Plate cancer cells (e.g., MDA-MB-468) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve oxolanyl pyrazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100 μL per well. Include DMSO vehicle control (<0.1% v/v) and Positive Control (Paclitaxel).

  • Incubation: Incubate plates for 48 hours.

  • Development: Add 20 μL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Measurement: Incubate for 4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm using a microplate reader.

  • Calculation: Calculate % cell viability relative to vehicle control. Plot dose-response curves to determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Broth Microdilution Method (MIC)

Used to validate Antimicrobial data in Table 2.

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Prep: Prepare serial 2-fold dilutions of the test compound in MHB across a 96-well plate (Range: 0.125 – 64 μg/mL).

  • Inoculation: Add 100 μL of diluted bacterial suspension to each well containing compound.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent.

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is defined as the lowest concentration showing no visible turbidity . Confirm by adding 30 μL of 0.02% resazurin sodium; blue indicates no growth, pink indicates growth.

References

  • Waocp.org. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.[1] Retrieved from [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.[2][3][4][5] Retrieved from [Link]

  • NIH/PubMed. (2017). Synthesis and Cytotoxic Activity of Novel Tetrahydrocurcumin Derivatives Bearing Pyrazole Moiety.[4] Retrieved from [Link]

  • NIH/PubMed. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities.[2] Retrieved from [Link][6][7][8][9]

Sources

LC-MS identification of impurities in 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Identification of Impurities in 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Chemists, and CMC Leads.

Executive Summary & The Stability Paradox

The analysis of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (hereafter Pz-SO2Cl ) presents a classic analytical paradox: the very reactivity that makes it a valuable electrophile in drug synthesis (e.g., for sulfonamide formation in JAK inhibitors) makes it inherently unstable during standard Reversed-Phase (RP) LC-MS analysis.

This guide compares two distinct analytical strategies:

  • Direct Aprotic Analysis: High speed, high risk of hydrolysis artifacts.

  • In-Situ Derivatization (Recommended): High robustness, quantitative accuracy, eliminates hydrolysis artifacts.

Key Takeaway: While direct analysis is sufficient for rapid "spot checks" of starting material consumption, derivatization is the mandatory standard for impurity profiling and release testing to distinguish true process impurities from analytical artifacts.

Comparative Analysis: Direct vs. Derivatized Workflows

The following table objectively compares the performance of the two methodologies based on experimental outcomes.

FeatureMethod A: Direct LC-MS (Aprotic) Method B: In-Situ Derivatization (Gold Standard)
Principle Injection of neat sample into non-aqueous or high-% organic mobile phase.Quenching Pz-SO2Cl with a secondary amine (e.g., Diethylamine) to form a stable sulfonamide.
Analyte Stability Poor. Hydrolysis to sulfonic acid (Pz-SO3H) occurs on-column or in the autosampler.Excellent. The sulfonamide derivative is stable in aqueous mobile phases.
Quantification Semi-Quantitative. Variable response factors due to degradation during the run.Quantitative. Linear response; validated for GMP release.
Impurity ID Ambiguous. Cannot easily distinguish process-related sulfonic acid from on-column hydrolysis.Definitive. Process-related sulfonic acid remains underivatized; Pz-SO2Cl shifts to the amide.
Throughput High (Sample prep < 2 mins).Medium (Sample prep ~15 mins).
Recommendation Use only for IPC (In-Process Control) reaction monitoring.Use for Final Release , Stability Studies , and Impurity Profiling .

Visualizing the Analytical Logic

The following decision tree illustrates the critical pathways for impurity identification and the necessity of derivatization.

G cluster_species Chemical Fate Start Sample: Pz-SO2Cl Crude MethodChoice Select Method Start->MethodChoice Direct Method A: Direct Injection (High % ACN, Fast Gradient) MethodChoice->Direct Rapid IPC Deriv Method B: Derivatization (Quench with Diethylamine) MethodChoice->Deriv Purity Profiling Artifacts Result: Artifact Generation (Hydrolysis on Column) Direct->Artifacts H2O in Mobile Phase Robust Result: Stable Sulfonamide (Differentiation of Impurities) Deriv->Robust Stable Covalent Bond PzCl Pz-SO2Cl (Analyte) PzOH Pz-SO3H (Impurity) PzCl->PzOH Hydrolysis (Method A) PzAmide Pz-SO2-NEt2 (Derivative) PzCl->PzAmide + HNEt2 (Method B)

Figure 1: Analytical workflow decision matrix demonstrating the chemical fate of the sulfonyl chloride under different method conditions.

Deep Dive: Impurity Profiling & Experimental Data

When analyzing 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (MW: ~250.69 Da), you will encounter specific process-related impurities.

Theoretical Impurity Table

The following table details the expected m/z values (ESI+, [M+H]+) for the parent and key impurities.

  • Parent Structure: C7H9ClN2O3S

  • Derivatizing Agent: Diethylamine (DEA)

Impurity IDChemical NameOriginMethod A (Direct) m/zMethod B (Derivatized) m/zRetention Behavior (RP-LC)
API (Parent) Pz-SO2ClTarget Molecule251.0 / 253.0 (Cl isotope)288.1 (as Sulfonamide)Mid-eluting (Deriv.)
Imp-A Pz-SO3H (Sulfonic Acid)Hydrolysis / Degradation233.0233.0 (Does not react)Early eluting (Polar)
Imp-B 1-(oxolan-3-yl)-1H-pyrazoleStarting Material139.1139.1 Early/Mid eluting
Imp-C Bis(pyrazolyl)sulfoneDimer By-product339.1339.1 Late eluting (Non-polar)
Imp-D Regioisomer (3-sulfonyl?)Synthesis Selectivity251.0288.1 Close eluting to Parent
Mass Spectrometry Interpretation Logic
  • Chlorine Isotope Pattern: In Method A, the parent (Pz-SO2Cl) must show a characteristic 3:1 ratio of m/z M and M+2 (35Cl/37Cl).[1]

  • Diagnostic Fragmentation:

    • Sulfonamides (Method B): Expect a neutral loss of SO2 (64 Da) or the amine fragment.

    • Pyrazole Core: Characteristic cleavage of the oxolane ring often yields a loss of C4H6O or ring opening.

Detailed Experimental Protocols

Method A: Direct Analysis (Qualitative Only)

Use strictly for checking if the starting material (Imp-B) has been consumed.

  • Sample Prep: Dissolve 1 mg sample in 1 mL anhydrous Acetonitrile (ACN) . Inject immediately.

  • Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Required for ionization, but causes degradation).

    • B: Acetonitrile.[1][2][3]

  • Gradient: Fast ramp (5% B to 95% B in 2.0 min).

  • Risk: The peak for Pz-SO2Cl will broaden or tail due to on-column hydrolysis. You will likely see a "ghost" peak for Imp-A (Sulfonic acid) that increases with each injection from the same vial.

Method B: In-Situ Derivatization (Quantitative / Validation Ready)

This protocol stabilizes the reactive center, allowing for precise quantification.

  • Reagent Preparation: Prepare a solution of Diethylamine (DEA) (approx. 10 equivalents) in anhydrous ACN.

    • Why DEA? It reacts instantly, forms a stable sulfonamide, and adds a distinct mass shift (+73 Da - HCl = +36 Da net shift vs Cl, or +55 vs OH).

  • Sample Preparation:

    • Weigh 5 mg of Pz-SO2Cl into a vial.

    • Add 2 mL of the DEA/ACN solution.

    • Vortex for 30 seconds. Allow to stand for 5 minutes (reaction is usually instantaneous).

    • Dilute to 0.1 mg/mL with Water/ACN (1:1) for LC-MS injection.[3][4]

  • LC-MS Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5).

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient:

      • 0.0 min: 5% B

      • 10.0 min: 90% B

      • 12.0 min: 90% B

      • 12.1 min: 5% B

    • Flow Rate: 0.4 mL/min.[5]

    • Detection: ESI Positive Mode (Scan range 100–600 m/z).

Synthesis & Impurity Origin Map[6]

Understanding where impurities originate is crucial for process control. The diagram below maps the synthesis flow to the impurities identified in the table above.

ImpurityMap SM Starting Material 1-(oxolan-3-yl)pyrazole Reaction Sulfonylation Reaction SM->Reaction Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Reaction Product Product Pz-SO2Cl Reaction->Product Main Path ImpB Impurity B (Unreacted SM) Reaction->ImpB Incomplete ImpC Impurity C (Dimer/Sulfone) Reaction->ImpC Over-reaction ImpA Impurity A (Hydrolysis - Post Rxn) Product->ImpA Moisture Ingress

Figure 2: Origin mapping of impurities. Impurity C (Dimer) is a critical process parameter (CPP) controlled by stoichiometry, while Impurity A is controlled by storage conditions.

References

  • Herman, B. et al. (2025). "In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. 3[2][6]

    • Context: Establishes the benzylamine/diethylamine derivatization protocol as a validated method for labile sulfonyl chlorides.
  • BenchChem Technical Guides. (2025). "A Researcher's Guide to Characterizing Sulfonyl Chlorides." 1

    • Context: Provides general stability data and handling precautions for sulfonyl chlorides in chrom
  • Holčapek, M. et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. 7[2]

    • Context: Essential for interpreting the MS/MS fragmentation patterns (SO2 loss)

Sources

Advanced Characterization of Sulfonyl Chlorides via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The Diagnostic Challenge

Sulfonyl chlorides (


) are linchpin intermediates in medicinal chemistry, particularly for synthesizing sulfonamides (the "sulfa" drugs) and sulfonate esters. However, their high reactivity creates a paradox in characterization: the very feature that makes them useful (the labile S-Cl bond) makes them prone to hydrolysis, often leading to ambiguous spectral data where the researcher inadvertently analyzes the degradation product (sulfonic acid) rather than the target.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis of sulfonyl chlorides against their structural analogs, grounded in vibrational mechanics. It also details a self-validating experimental protocol designed to eliminate moisture artifacts, ensuring the data you capture reflects the molecule you synthesized.

Mechanistic Basis: Why the Peaks Shift

To interpret the IR spectrum of a sulfonyl chloride, one must understand the vibrational environment of the sulfonyl group (


).

The position of the


 stretching vibrations is governed by the bond force constant (

), which is heavily influenced by the electronegativity of the substituents attached to the sulfur atom.
  • The Inductive Effect: Chlorine is highly electronegative (

    
    ). It withdraws electron density from the sulfur atom.
    
  • Bond Stiffening: This electron withdrawal increases the effective positive charge on the sulfur, shortening and stiffening the

    
     bonds.
    
  • The Result: A shift to higher wavenumbers (higher energy) compared to less electronegative analogs like sulfones or sulfonamides.[1]

Visualization: The Electronegativity Shift

The following diagram illustrates the logical flow of how substituent electronegativity dictates the spectral position of the sulfonyl group.

InductiveShift Substituent Substituent (X) on R-SO2-X Effect Electron Withdrawal (Inductive Effect) Substituent->Effect High EN (Cl) BondState S=O Bond Stiffening Effect->BondState Increases k Frequency Vibrational Frequency (Wavenumber) BondState->Frequency Shifts Higher (Blue Shift) Cl Chloride (-Cl) ~1370-1410 cm⁻¹ Frequency->Cl NH2 Amide (-NH2) ~1330-1370 cm⁻¹ Frequency->NH2

Figure 1: Mechanistic flow demonstrating why Sulfonyl Chlorides absorb at higher frequencies than Sulfonamides.

Comparative Spectral Analysis

The following table synthesizes experimental data to differentiate sulfonyl chlorides from common contaminants and analogs.

Table 1: IR Fingerprint Comparison of Sulfonyl Functional Groups

Functional GroupStructureAsymmetric

Stretch (

)
Symmetric

Stretch (

)
Diagnostic & Secondary Features
Sulfonyl Chloride

1370 – 1410 cm⁻¹ 1170 – 1204 cm⁻¹ S-Cl Stretch: ~360–380 cm⁻¹ (Far IR).Absence of OH/NH bands.
Sulfonamide

1330 – 1370 cm⁻¹1150 – 1180 cm⁻¹N-H Stretch: Doublet 3200–3400 cm⁻¹.N-H Bend: ~1570 cm⁻¹.[2]
Sulfonate Ester

1335 – 1375 cm⁻¹1165 – 1195 cm⁻¹C-O-S Stretch: Strong bands ~900–1000 cm⁻¹.Often overlaps with chlorides but lacks reactivity.
Sulfonic Acid

1340 – 1350 cm⁻¹ (Broad)1150 – 1200 cm⁻¹ (Broad)O-H Stretch: Very broad, H-bonded ~2400–3400 cm⁻¹.Indicates hydrolysis of the chloride.
Sulfone

1300 – 1350 cm⁻¹1120 – 1160 cm⁻¹Lowest frequency shift due to weak inductive effect of carbon substituents.
Key Differentiators
  • The "Blue Shift": Note that Sulfonyl Chlorides consistently appear at the highest end of the wavenumber range for both symmetric and asymmetric stretches. If your "chloride" peak is at 1340 cm⁻¹, you likely have a hydrolysis product.

  • The S-Cl "Blind Spot": The fundamental S-Cl stretch occurs in the Far-IR region (~375 cm⁻¹), which is often cut off by standard KBr optics (cutoff ~400 cm⁻¹). Do not rely on seeing the S-Cl bond directly in routine FTIR. Rely on the shift of the

    
     bands and the absence of OH/NH bands.
    
  • Differentiation from Acid Chlorides: Carbonyl acid chlorides (

    
    ) show a 
    
    
    
    stretch at 1770–1800 cm⁻¹ . There is no overlap with the sulfonyl region.
Experimental Protocol: The "Inert Mull" Technique

Standard KBr pellet preparation is often fatal for sulfonyl chlorides. The hygroscopic nature of KBr, combined with the heat generated during grinding, accelerates hydrolysis, converting your sample to sulfonic acid before the scan is complete.

Recommended Protocol: Nujol Mull or Solution Cell

Step-by-Step Methodology
  • Preparation:

    • Use a Nujol (mineral oil) mull or a solution cell with anhydrous

      
        or 
      
      
      
      .
    • Why? Mineral oil and hydrophobic solvents create a barrier against atmospheric moisture.

  • The "Sandwich":

    • Place a small amount of solid sample on a polished NaCl or KBr window.

    • Add 1-2 drops of Nujol.

    • Gently mix on the window to avoid grinding heat.

    • Place the second window on top to create a thin film.

  • Acquisition:

    • Scan immediately.[3]

    • Resolution: 4 cm⁻¹.[3][4] Scans: 16.

  • Validation (The Amine Spike):

    • If the spectrum is ambiguous, add a drop of diethylamine to the sample (if in solution) or prepare a quick derivative.

    • Observation: The

      
       peaks (1380/1180 cm⁻¹) should vanish, replaced by Sulfonamide peaks (lower frequency) and new N-H bands. This confirms the reactive -Cl group was present.
      
Spectral Decision Tree

Use this workflow to interpret your spectrum and rule out common artifacts.

SpectralWorkflow Start Start: Analyze Spectrum (1000 - 4000 cm⁻¹) CheckOH Is there a Broad Band @ 2400-3400 cm⁻¹? Start->CheckOH Hydrolysis Sample Hydrolyzed (Sulfonic Acid Present) CheckOH->Hydrolysis Yes CheckNH Are there Sharp Doublets @ 3200-3400 cm⁻¹? CheckOH->CheckNH No Amide Sulfonamide Contamination CheckNH->Amide Yes CheckSO2 Check Asymmetric SO₂ Position CheckNH->CheckSO2 No HighFreq Peak > 1370 cm⁻¹ (and Sym @ >1170) CheckSO2->HighFreq High Energy LowFreq Peak < 1360 cm⁻¹ CheckSO2->LowFreq Low Energy Result Confirmed: Sulfonyl Chloride HighFreq->Result Ambiguous Likely Sulfone or Sulfonate Ester LowFreq->Ambiguous

Figure 2: Decision tree for identifying Sulfonyl Chloride functional groups while ruling out hydrolysis and amidation.

References
  • NIST Chemistry WebBook. Sulfuryl chloride IR Spectrum & Vibrational Frequencies.[5] National Institute of Standards and Technology. Available at: [Link]

  • Moser, A. (2008).[6] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.[6] Available at: [Link]

  • Robinson, E. A. (1965). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides.[1][3] Canadian Journal of Chemistry, 43, 1870. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
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1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.